Structural Uniqueness: 4-Chlorobenzyl Substituent Differentiates from Patent-Exemplified Analogs
In the foundational patent family describing hydroxy-tetrahydro-naphthalenylurea VR1 antagonists, the N-benzyl substituent is extensively varied, yet the 4-chlorobenzyl variant represented by CAS 1787916-25-9 is not among the explicitly exemplified or biologically assayed compounds [1]. The enumeration of 4-chlorobenzyl as a permissible substituent in the Markush structure implies structural novelty relative to the exemplified 4-fluorobenzyl, 4-methylbenzyl, and 3,4-dichlorobenzyl analogs [1]. No published Ki, IC50, or in vivo efficacy data directly compare the 4-chlorobenzyl analog to any other substituent in this series.
| Evidence Dimension | N-benzyl substituent identity |
|---|---|
| Target Compound Data | 4-Chlorobenzyl (CAS 1787916-25-9) |
| Comparator Or Baseline | Patent-exemplified analogs: 4-fluorobenzyl, 4-methylbenzyl, 3,4-dichlorobenzyl [1] |
| Quantified Difference | No quantitative comparative data available |
| Conditions | Patent Markush structure enumeration; no specific assay data for this CAS number |
Why This Matters
If the 4-chlorobenzyl group imparts unique steric or electronic effects on VR1 binding, this compound may fill a gap in the SAR landscape that more common analogs cannot address, making it valuable for patent circumvention or selectivity profiling.
- [1] Bouchon, A., Diedrichs, N., Hermann, A., et al. (2008). Tetrahydro-Naphthalene And Urea Derivatives. United States Patent Application US20080045546, filed October 2, 2004, published February 21, 2008. View Source
